![molecular formula C6H3F2NO2 B070906 2,6-Difluoronicotinic acid CAS No. 171178-50-0](/img/structure/B70906.png)
2,6-Difluoronicotinic acid
Overview
Description
2,6-Difluoronicotinic acid is an organic compound with the molecular formula C6H3F2NO2. It is a derivative of nicotinic acid, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Difluoronicotinic acid can be synthesized through several methods. One common method involves the fluorination of nicotinic acid derivatives. For instance, the reaction of 2,6-dichloronicotinic acid with potassium fluoride in the presence of a suitable solvent can yield this compound. The reaction conditions typically include elevated temperatures and the use of polar aprotic solvents such as dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorination techniques and equipment. The choice of reagents, solvents, and reaction conditions is crucial to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of catalysts and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted nicotinic acid derivatives.
Oxidation Reactions: Products include oxidized forms of the carboxylic acid group.
Reduction Reactions: Products include reduced forms such as alcohols or amines.
Scientific Research Applications
Cancer Treatment
DFNA has been identified as a potential inhibitor of KIF18A, a kinesin protein implicated in various cancers. Research indicates that inhibiting KIF18A can induce mitotic arrest in cancer cells, making DFNA a candidate for developing anti-cancer therapies. The compound's ability to modulate cellular proliferation pathways positions it as a promising agent in the treatment of tumors, particularly those overexpressing KIF18A such as breast and colon cancers .
Radiolabeling for Imaging
DFNA plays a crucial role in the synthesis of radiolabeled compounds used in positron emission tomography (PET). For instance, it has been utilized in the preparation of 18F-labeled fluoronicotinic acids which serve as imaging agents for detecting prostate-specific membrane antigen (PSMA) positive lesions. The efficiency of DFNA in facilitating selective radiolabeling enhances its utility in developing novel PET tracers for cancer diagnostics .
Building Blocks for Drug Development
DFNA is employed as a versatile building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, including acylation and click chemistry, leading to the formation of complex molecules with potential pharmaceutical applications. The compound's reactivity with amines and other nucleophiles makes it valuable for synthesizing bioactive small molecules .
Thermosensors and Material Science
Fluorinated compounds like DFNA are being explored for their unique thermal properties. They can serve as thermosensors in magnetic resonance (MR) applications due to their sensitivity to temperature changes. This aspect opens avenues for developing advanced materials that respond to thermal stimuli, potentially useful in various industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,6-difluoronicotinic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloronicotinic acid: Similar in structure but with chlorine atoms instead of fluorine.
2,6-Dibromonicotinic acid: Contains bromine atoms instead of fluorine.
2,6-Diiodonicotinic acid: Contains iodine atoms instead of fluorine.
Uniqueness
2,6-Difluoronicotinic acid is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability. These properties make it particularly useful in applications where high reactivity and stability are required.
Biological Activity
2,6-Difluoronicotinic acid (DFNA), with the chemical formula CHFNO and CAS number 10583070, is a fluorinated derivative of nicotinic acid. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities and therapeutic applications.
- Molecular Weight : 159.09 g/mol
- Boiling Point : Not specified
- Melting Point : Not specified
- Log P (octanol-water partition coefficient) : 1.09, indicating moderate lipophilicity.
- Hydrogen Bond Donors/Acceptors : 1/5, which suggests potential for forming hydrogen bonds with biological macromolecules.
Anticancer Properties
Recent studies have highlighted the potential of DFNA as an inhibitor of IκB kinase (IKK), which plays a crucial role in the NF-κB signaling pathway associated with inflammation and cancer progression. Inhibitors targeting IKK can potentially reduce aberrant inflammation linked with various cancers. A study utilized DFNA in a screening process to identify allosteric inhibitors of IKK2, demonstrating its capability to inhibit IKK2 activity without the toxic effects typically associated with ATP-competitive inhibitors .
Anti-inflammatory Effects
DFNA has been shown to modulate inflammatory responses through its interaction with pathways that regulate cytokine production. The compound's ability to inhibit IKK2 may contribute to its anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Neuroprotective Effects
There is emerging evidence suggesting that DFNA may possess neuroprotective properties. Its structural similarity to other nicotinic acid derivatives allows it to interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in neuroprotection and cognitive function. Studies indicate that compounds that modulate nAChRs can have beneficial effects on neurodegenerative conditions .
Case Studies and Research Findings
Toxicity and Safety Profile
The safety profile of DFNA has been assessed through various studies, indicating low toxicity levels at therapeutic doses. Its favorable pharmacokinetic properties, including high gastrointestinal absorption and good blood-brain barrier permeability, further support its potential as a therapeutic agent .
Properties
IUPAC Name |
2,6-difluoropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVMFAWRTJEFCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441993 | |
Record name | 2,6-Difluoronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171178-50-0 | |
Record name | 2,6-Difluoronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-difluoropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.